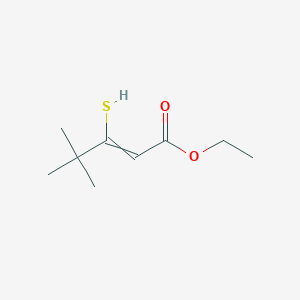
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate is an organic compound with a unique structure that includes an ethyl ester group, a sulfanyl group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate typically involves the esterification of 4,4-dimethyl-3-sulfanylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl 4,4-dimethyl-3-sulfanylpentanoate.
Substitution: 4,4-dimethyl-3-sulfanylpent-2-enoic acid.
Scientific Research Applications
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-sulfanylpropanoate: Similar structure but lacks the double bond and additional methyl groups.
Methyl 4,4-dimethyl-3-sulfanylpent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the sulfanyl group and the double bond in its structure
Properties
CAS No. |
89745-57-3 |
|---|---|
Molecular Formula |
C9H16O2S |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate |
InChI |
InChI=1S/C9H16O2S/c1-5-11-8(10)6-7(12)9(2,3)4/h6,12H,5H2,1-4H3 |
InChI Key |
YFBONOVAEQBLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















